molecular formula C15H23NO4 B289908 Tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate

Tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate

Cat. No. B289908
M. Wt: 281.35 g/mol
InChI Key: ZPXBIOWWYZWZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as tert-butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate and is commonly referred to as TDE.

Mechanism of Action

The mechanism of action of TDE involves its ability to bind to the DAT protein and prevent the uptake of dopamine. This results in an increase in the extracellular concentration of dopamine, which can be measured using a variety of techniques such as microdialysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TDE are primarily related to its ability to modulate the function of the dopamine system. Studies have shown that TDE can increase dopamine release in the striatum, which is a brain region that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TDE in lab experiments is its selectivity for the DAT protein. This allows researchers to study the function of DAT without affecting other neurotransmitter systems. However, one limitation of TDE is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Future Directions

There are several future directions for research involving TDE. One potential area of research is the development of new compounds that are more selective for DAT than TDE. Additionally, further studies are needed to fully understand the physiological and behavioral effects of TDE and other DAT inhibitors. Finally, TDE may have potential therapeutic applications for the treatment of disorders such as addiction and Parkinson's disease.

Synthesis Methods

The synthesis of TDE involves the reaction of tert-butyl chloroformate with 3,4-dimethoxyphenethylamine in the presence of a base. This reaction results in the formation of TDE, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

TDE has been used in a variety of scientific research applications. One of the primary uses of TDE is as a tool for studying the function of the dopamine transporter (DAT). DAT is a protein that is responsible for the uptake of dopamine into neurons, and TDE has been shown to selectively inhibit the function of DAT.

properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-9-8-11-6-7-12(18-4)13(10-11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17)

InChI Key

ZPXBIOWWYZWZGC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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